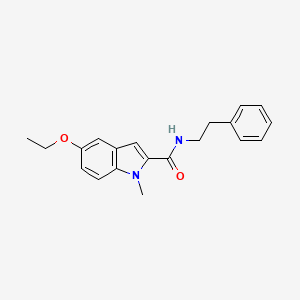
5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
N-Methylation: Methylation of the nitrogen atom in the indole ring can be performed using methyl iodide and a base such as potassium carbonate.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base.
N-(2-Phenylethyl) Substitution: The final step involves the substitution of the carboxamide nitrogen with a 2-phenylethyl group, which can be achieved using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxylic acid.
Reduction: Formation of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-amine.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
Agriculture: Potential use as a plant growth regulator or pesticide.
Cosmetics: Incorporation into formulations for skincare products due to its potential antioxidant properties.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Receptors: Binding to serotonin, dopamine, or other neurotransmitter receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide: Lacks the ethoxy group at the 5-position.
5-ethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the N-(2-phenylethyl) substitution.
Uniqueness
Structural Features: The presence of both the ethoxy group and the N-(2-phenylethyl) substitution makes it unique compared to other indole derivatives.
Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-3-24-17-9-10-18-16(13-17)14-19(22(18)2)20(23)21-12-11-15-7-5-4-6-8-15/h4-10,13-14H,3,11-12H2,1-2H3,(H,21,23) |
InChI Key |
XNXFYPDFPOVZEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















